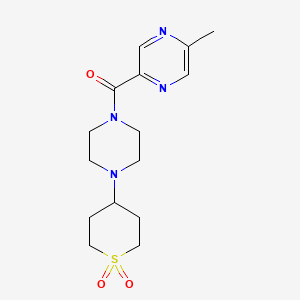
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone is a piperazine derivative that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H20N4O3S with a molecular weight of 344.5 g/mol. The presence of the piperazine ring and the tetrahydrothiopyran moiety suggests a diverse range of pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4O3S |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 2034419-63-9 |
| Structure | Structure |
Piperazine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes. The specific interactions of this compound may include:
- Receptor Modulation : Similar compounds often modulate serotonin and dopamine receptors, which could imply potential applications in psychiatric disorders.
- Enzyme Inhibition : The methanone functionality may allow for interactions with enzymes involved in metabolic pathways, potentially leading to antibacterial or antifungal properties.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that piperazine derivatives can possess significant antimicrobial properties. For instance, compounds related to this structure have demonstrated effectiveness against pathogens such as Haemophilus influenzae and Moraxella catarrhalis .
- Antidepressant Effects : The modulation of neurotransmitter systems suggests potential antidepressant effects, which are common among piperazine derivatives.
- Antitumor Properties : Some studies suggest that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Study 1: Antimicrobial Evaluation
A study conducted on piperazine derivatives found that compounds with thiopyran moieties exhibited enhanced activity against respiratory pathogens. The study highlighted the importance of structural modifications in improving efficacy .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of piperazine derivatives. Results indicated significant anxiolytic effects in animal models, supporting the hypothesis that the compound could be beneficial in treating anxiety disorders .
Future Directions
The unique structural characteristics of This compound warrant further investigation into its biological activity. Potential research avenues include:
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.
- Synthesis of Analogues : Developing analogues to explore structure-activity relationships (SAR) for enhanced potency and selectivity.
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-12-10-17-14(11-16-12)15(20)19-6-4-18(5-7-19)13-2-8-23(21,22)9-3-13/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWJKQUTZDJKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














